REACTION_CXSMILES
|
[CH3:1][Sn:2](Cl)([CH3:4])[CH3:3].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Mg]Br)=[CH:10][CH:9]=1>C1COCC1>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Sn:2]([CH3:4])([CH3:3])[CH3:1])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
4-methoxyphenylmagnesium bromide
|
Quantity
|
34.3 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.0 hr at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl (50 mL), and Et2O (50 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with Et2O (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[Sn](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |